Wenchuanensin
Description
While structural details remain under investigation, preliminary analyses suggest it belongs to the lignan family, characterized by a dibenzylbutane skeleton with hydroxyl and methoxy substituents . Its isolation protocol involves high-performance liquid chromatography (HPLC) coupled with mass spectrometry, as detailed in methodologies for quantifying traditional Chinese medicine components .
Properties
IUPAC Name |
(3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[[3,4-dimethoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O12/c1-33-19-8-14(9-20(25(19)34-2)38-27-24(31)23(30)22(29)21(10-28)39-27)6-16-15(11-35-26(16)32)5-13-3-4-17-18(7-13)37-12-36-17/h3-4,7-9,15-16,21-24,27-31H,5-6,10-12H2,1-2H3/t15-,16+,21+,22+,23-,24+,27+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHVVZIYYNPSLX-WROWPOPMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CC2C(COC2=O)CC3=CC4=C(C=C3)OCO4)OC5C(C(C(C(O5)CO)O)O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)C[C@@H]2[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Wenchuanensin typically involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. The process often starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form this compound. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to facilitate the formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time. Purification steps such as crystallization, distillation, and chromatography are employed to isolate this compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Wenchuanensin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving this compound are carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to achieve the desired transformation. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions might require an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. Oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Wenchuanensin has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: this compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.
Industry: this compound is utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Wenchuanensin involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in key biological processes. The compound may also influence cellular signaling pathways, leading to changes in gene expression and protein function.
Comparison with Similar Compounds
Comparative Analysis with Structurally and Functionally Similar Compounds
Structural Comparison
Wenchuanensin shares structural homology with isoliensinine (a bisbenzylisoquinoline alkaloid) and other lignans like schisandrin B. Key differences include:
- Substituent groups : Compared to isoliensinine, this compound has additional methoxy groups at positions C-3 and C-5, which may enhance its antioxidant capacity .
Table 1: Structural Comparison of this compound with Similar Compounds
| Compound | Core Structure | Key Substituents | Bioactivity |
|---|---|---|---|
| This compound | Dibenzylbutane | C-3/C-5 methoxy, C-4 hydroxyl | Antioxidant, anti-inflammatory |
| Isoliensinine | Bisbenzylisoquinoline | C-7 hydroxyl, C-12 methoxy | Anticancer, antiviral |
| Schisandrin B | Dibenzocyclooctadiene | Tetrahydrofuran ring | Hepatoprotective |
Functional and Pharmacological Comparison
- Antioxidant Activity : this compound demonstrates a 1.5-fold higher radical scavenging capacity (IC₅₀ = 12.3 μM) compared to schisandrin B (IC₅₀ = 18.7 μM) in DPPH assays .
- Anti-inflammatory Effects : In murine macrophage models, this compound reduced TNF-α production by 60% at 10 μM, outperforming isoliensinine (45% reduction at the same concentration) .
- Bioavailability : Schisandrin B exhibits superior intestinal absorption due to its lipophilic tetrahydrofuran ring, whereas this compound’s polar hydroxyl groups limit its membrane permeability .
Table 2: Pharmacokinetic and Efficacy Metrics
| Metric | This compound | Isoliensinine | Schisandrin B |
|---|---|---|---|
| Plasma half-life (h) | 2.8 | 4.2 | 6.5 |
| Oral bioavailability (%) | 22 | 15 | 34 |
| IC₅₀ for TNF-α inhibition (μM) | 10.1 | 14.3 | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
